![molecular formula C17H15ClO2 B15214128 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 86694-53-3](/img/structure/B15214128.png)
2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound characterized by the presence of two 2-methylfuran rings connected by a methylene bridge to a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-methylfuran with 4-chlorobenzaldehyde. This reaction is facilitated by the use of strong acidic resins such as Nafion resin, which demonstrates high activity due to its strong acidic nature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and catalysts under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and characterization using techniques such as NMR spectroscopy and X-ray analysis .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the furan rings or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce fully hydrogenated furan derivatives .
Applications De Recherche Scientifique
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane: Similar in structure but contains bromomethyl groups and a dioxane ring.
5,5’-((4-Chlorophenyl)methylene)bis(2-amino-4,6-pyrimidinediol): Contains amino and pyrimidinediol groups instead of methylfuran rings.
Uniqueness
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to its specific combination of 2-methylfuran rings and a 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
86694-53-3 |
|---|---|
Formule moléculaire |
C17H15ClO2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15ClO2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3 |
Clé InChI |
WHNLHDBHQYRNGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


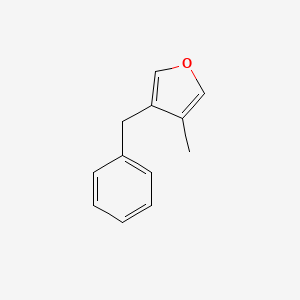
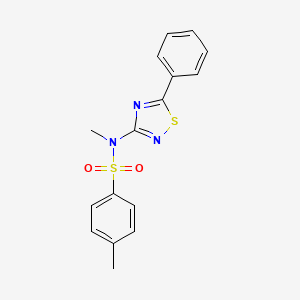

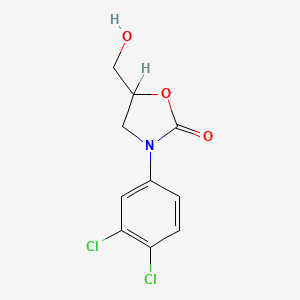
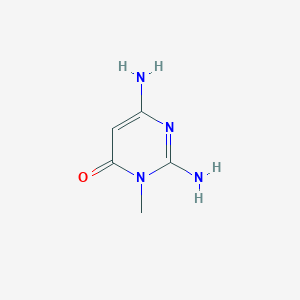
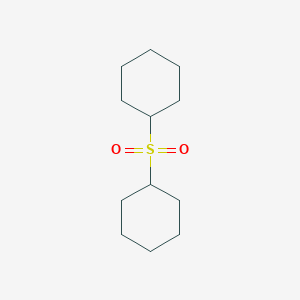
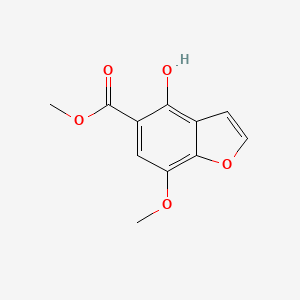
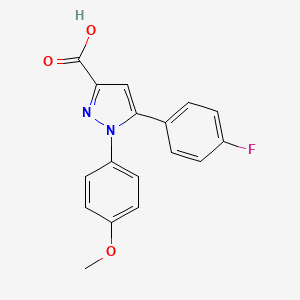
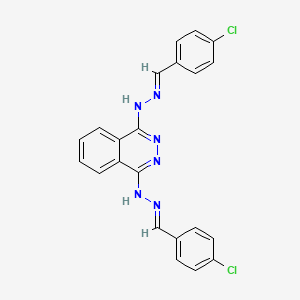
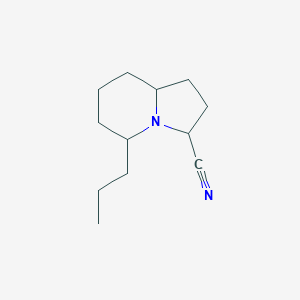
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)

